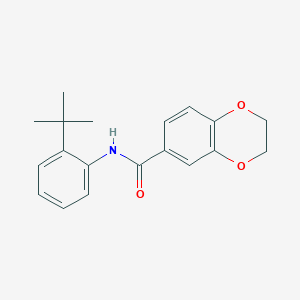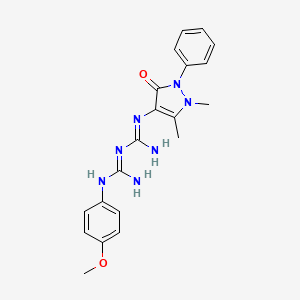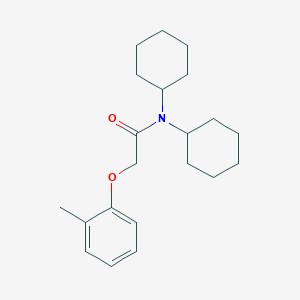![molecular formula C15H18N4O2S B5791225 4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine](/img/structure/B5791225.png)
4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine, also known as MPTAM, is a compound with potential therapeutic applications in the field of medicine.
Aplicaciones Científicas De Investigación
4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine has been found to have potential therapeutic applications in the treatment of cancer, specifically in inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta peptides, which are associated with the development of the disease.
Mecanismo De Acción
4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine works by inhibiting the activity of an enzyme called glycogen synthase kinase-3 beta (GSK-3β), which plays a role in the regulation of various cellular processes, including cell growth and differentiation. By inhibiting GSK-3β, 4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine can prevent the growth of cancer cells and the formation of amyloid-beta peptides.
Biochemical and Physiological Effects:
Studies have shown that 4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine can induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been shown to reduce the levels of amyloid-beta peptides in the brain, which may help to prevent the development of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine in lab experiments is that it has shown promising results in inhibiting the growth of cancer cells and reducing the formation of amyloid-beta peptides. However, one limitation is that further research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
Future research on 4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine could focus on its potential use in combination with other drugs for the treatment of cancer or Alzheimer's disease. Additionally, more studies are needed to determine the optimal dosage and potential side effects of 4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine. Further research could also investigate its potential use in other diseases or conditions.
Métodos De Síntesis
4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine can be synthesized through a multi-step process starting with the reaction of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol with acetic anhydride to form 4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2,4-triazole. This intermediate is then reacted with morpholine to produce 4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine.
Propiedades
IUPAC Name |
2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-18-14(12-5-3-2-4-6-12)16-17-15(18)22-11-13(20)19-7-9-21-10-8-19/h2-6H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELUOSHJNFATAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethylurea](/img/structure/B5791173.png)

![N-acetyl-N-[4-(4-morpholinyl)-2-oxo-2H-chromen-3-yl]acetamide](/img/structure/B5791185.png)
![2-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-benzimidazole](/img/structure/B5791186.png)




![2-[4-chloro-2-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5791212.png)


![N-{4-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl}benzamide](/img/structure/B5791253.png)